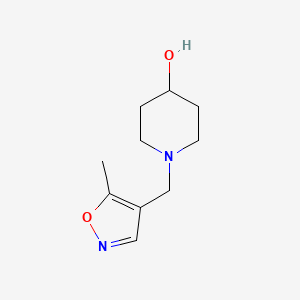
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as DPI-3290, is a synthetic compound that has shown potential in various scientific research applications. The molecule has a unique structural composition that makes it a promising candidate for further investigation.
Mécanisme D'action
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide works by inhibiting the activity of specific enzymes that are involved in various cellular processes. The molecule has been shown to inhibit the activity of histone deacetylases (HDACs) and monoamine oxidases (MAOs). By inhibiting these enzymes, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can modulate gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. Another direction is to study its effects on other cellular processes and pathways. Additionally, the development of more soluble derivatives of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide could improve its effectiveness in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-(2,4-dioxooxazolidin-3-yl)ethylamine. The reaction takes place in the presence of a coupling agent and a catalyst, resulting in the formation of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. The purity of the final product is achieved through recrystallization.
Applications De Recherche Scientifique
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied in various scientific research applications, including cancer research and neurodegenerative diseases. In cancer research, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown potential as a therapeutic agent by inhibiting the growth of cancer cells. In neurodegenerative diseases, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-7-5-8(13-14(7)2)10(17)12-3-4-15-9(16)6-19-11(15)18/h5H,3-4,6H2,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADCRJBDHBWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2949765.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)

![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)
![2-Hydroxy-5-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2949773.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)


![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)
